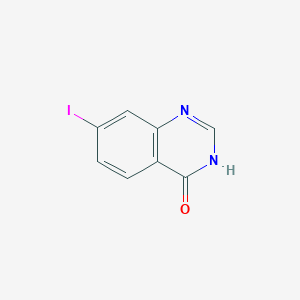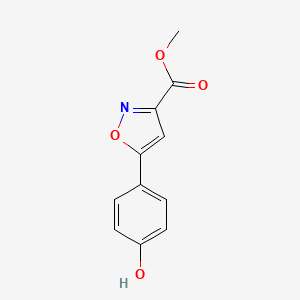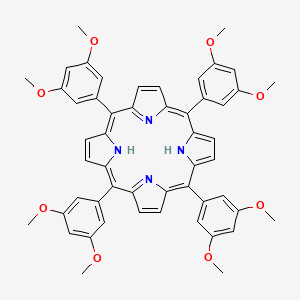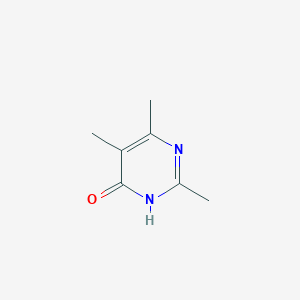![molecular formula C11H8ClN3O B1418224 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 85078-43-9](/img/structure/B1418224.png)
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Overview
Description
The compound “3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole” is a complex organic molecule that contains an indole ring and a 1,3,4-oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through cyclization of a suitable precursor . The chloromethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, comprises an indole ring substituted at the 3-position with a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a chloromethyl group .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of different functional groups. The chloromethyl group is a good leaving group and could undergo substitution reactions . The 1,3,4-oxadiazole ring is aromatic and relatively stable, but could participate in electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl group could make the compound somewhat polar, potentially affecting its solubility in different solvents . The aromatic rings could contribute to its stability and possibly its fluorescence properties .Scientific Research Applications
Functionalization and Synthesis
- A new synthetic approach was developed for functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, starting with 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole. This method showed versatility in synthesizing compounds with a wide range of substituents (Alyab’ev et al., 2009).
Novel Indole-Based Hybrid Oxadiazole Scaffolds
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, showing potent inhibitory potential against urease enzyme. These compounds were identified as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Anticancer Potential
- Indole-quinoline-oxadiazoles were synthesized and tested for their in vitro cytotoxic potential in cancer cell lines. One specific compound exhibited significant cytotoxicity and antimitotic potential, indicating a role in cancer drug development (Kamath et al., 2016).
Anti-Inflammatory and Antiproliferative Activities
- A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles demonstrated significant anti-inflammatory and anti-proliferative activities, indicating their potential in related therapeutic applications (Rapolu et al., 2013).
Antibacterial Activities
- Novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties were synthesized, showing excellent activity against Staphylococcus aureus and Escherichia coli. This suggests their potential in addressing bacterial infections (Shi et al., 2015).
Monoamine Oxidase Inhibition
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was tested as a potential inhibitor of human monoamine oxidase, demonstrating notable inhibition. This could be relevant in treating neurodegenerative disorders (Efimova et al., 2023).
Antioxidant Properties
- Synthesized 2,5-disubstituted 1,3,4-oxadiazoles exhibited significant in vitro antioxidant potential, highlighting their relevance in oxidative stress-related conditions (Ranganatha & Khanum, 2014).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVDGHYEYLDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



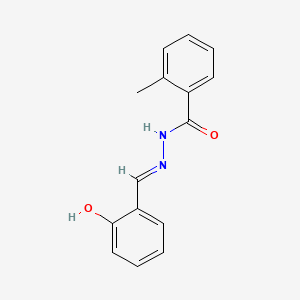
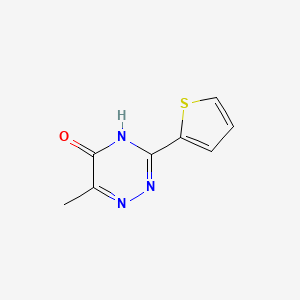
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)
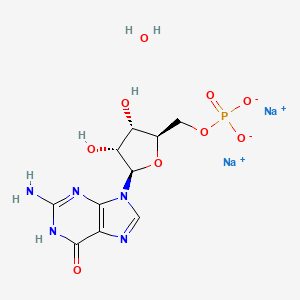
![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
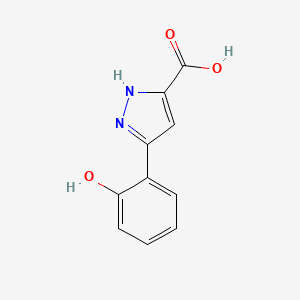
![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
